molecular formula C10H14N2O B6264636 5-{bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine CAS No. 1561664-01-4

5-{bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine

Cat. No. B6264636
CAS RN: 1561664-01-4
M. Wt: 178.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-{bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine” is an organic compound that contains a bicyclic heptane structure attached to an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The bicyclic heptane structure suggests a rigid, three-dimensional shape, while the oxazole ring introduces additional functional groups that could participate in various chemical reactions .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend largely on the specific conditions and reagents present. The oxazole ring, for example, might undergo reactions typical of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the size and shape of the molecule, the types and locations of functional groups, and the presence of any charge or polarity could all influence properties such as solubility, melting point, boiling point, and reactivity .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure or harm .

Future Directions

The future research directions for this compound would likely depend on its potential applications. If it shows promise in a particular area, such as medicinal chemistry or materials science, further studies could be conducted to optimize its properties or investigate its mechanism of action .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-{bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine' involves the reaction of a bicyclic compound with an oxazol-3-amine derivative.", "Starting Materials": [ "Bicyclo[2.2.1]hept-2-ene", "2-amino-2-oxazoline", "Sodium hydride", "Dimethylformamide", "Chloroform" ], "Reaction": [ "Bicyclo[2.2.1]hept-2-ene is reacted with sodium hydride in dimethylformamide to form the bicyclo[2.2.1]heptan-2-yl sodium salt.", "The bicyclo[2.2.1]heptan-2-yl sodium salt is then reacted with 2-amino-2-oxazoline in chloroform to form the desired compound, 5-{bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine." ] }

CAS RN

1561664-01-4

Product Name

5-{bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine

Molecular Formula

C10H14N2O

Molecular Weight

178.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.